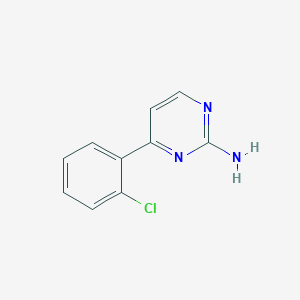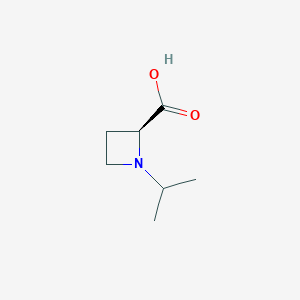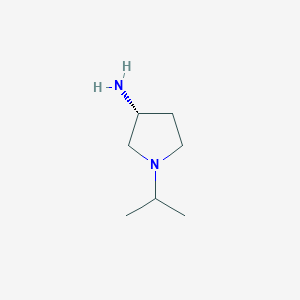
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound has a molecular formula of C30H42AuClNOP and a molecular weight of 696.05 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) typically involves the reaction of gold chloride with 4-[2-di(1-adamantyl)phosphino]phenylmorpholine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold nanoparticles .
科学的研究の応用
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) involves its ability to act as a catalyst in various chemical reactions. The gold center in the compound facilitates the activation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Chloro{di(1-adamantyl)-2-dimethylaminophenylphosphine}gold(I): Similar in structure but with different substituents on the phosphine ligand.
Chloro{tris(2,4-di-tert-butylphenyl)phosphite}gold(I): Another gold-based catalyst with different ligands.
Chloro(triphenylphosphine)gold(I): A widely used gold catalyst with triphenylphosphine as the ligand.
Uniqueness
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) is unique due to its specific ligand structure, which provides enhanced stability and catalytic activity compared to other gold-based catalysts. The adamantyl groups in the ligand contribute to the compound’s steric and electronic properties, making it highly effective in various catalytic applications .
特性
分子式 |
C30H42AuClNOP |
|---|---|
分子量 |
696.1 g/mol |
IUPAC名 |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold |
InChI |
InChI=1S/C30H42NOP.Au.ClH/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;;/h1-4,21-26H,5-20H2;;1H/q;+1;/p-1 |
InChIキー |
IOHKOGDVLVOVCK-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.Cl[Au] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)







![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)



